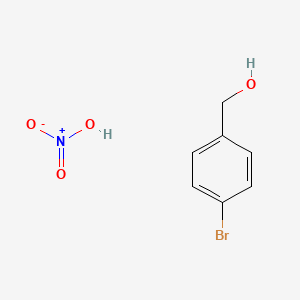![molecular formula C25H29NO2 B14629879 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate CAS No. 55290-87-4](/img/structure/B14629879.png)
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate is an organic compound that features a complex structure combining a naphthalene ring, an amino group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 2,2,4-trimethylpentanol with 2-[(naphthalen-1-yl)amino]benzoic acid under esterification conditions. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The naphthalene ring and amino group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The benzoate ester moiety may also play a role in modulating the compound’s activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentane: Known for its use as a reference fuel in octane rating.
Naphthalene: A simple aromatic hydrocarbon used in the production of dyes and mothballs.
Benzoic Acid: A common preservative and precursor in organic synthesis.
Uniqueness
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate is unique due to its combination of structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
55290-87-4 |
|---|---|
Fórmula molecular |
C25H29NO2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
2,2,4-trimethylpentyl 2-(naphthalen-1-ylamino)benzoate |
InChI |
InChI=1S/C25H29NO2/c1-18(2)16-25(3,4)17-28-24(27)21-13-7-8-14-23(21)26-22-15-9-11-19-10-5-6-12-20(19)22/h5-15,18,26H,16-17H2,1-4H3 |
Clave InChI |
ATLJVVSKNABNDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)COC(=O)C1=CC=CC=C1NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


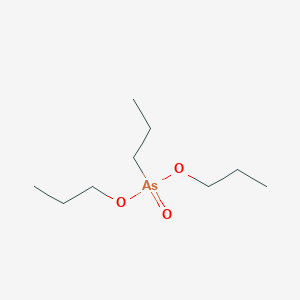
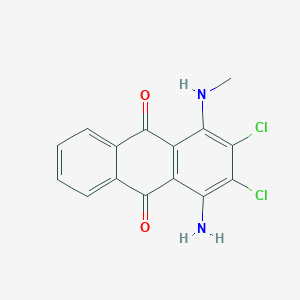
stannane](/img/structure/B14629820.png)
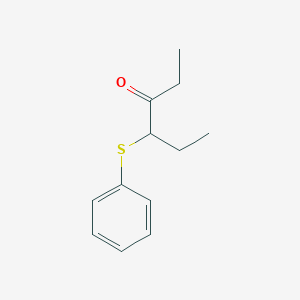
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

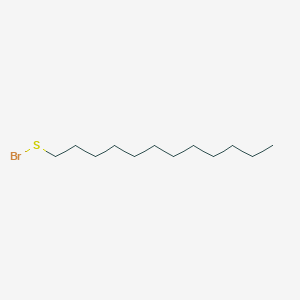
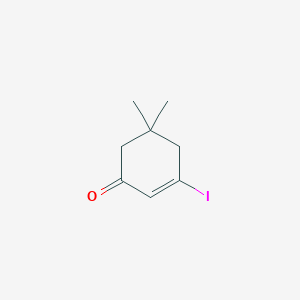
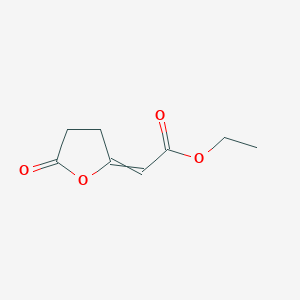

octylsulfanium bromide](/img/structure/B14629853.png)
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)

